trans-Cyclopentane-1,2-dicarboxylic acid

説明

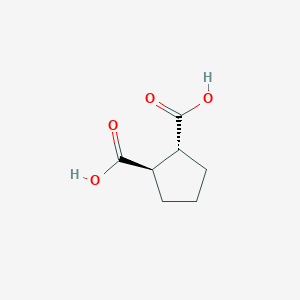

Structure

3D Structure

特性

IUPAC Name |

(1R,2R)-cyclopentane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJCSAKCMTWGAH-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883675 | |

| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461-97-8 | |

| Record name | trans-1,2-Cyclopentanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-DL-cyclopentane-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of trans-Cyclopentane-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-Cyclopentane-1,2-dicarboxylic acid is a valuable building block in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and novel materials.[1] Its rigid, stereochemically defined structure makes it an important synthon for creating complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on detailed experimental protocols, quantitative data, and reaction mechanisms. The methodologies discussed herein are intended to provide researchers with a practical framework for the laboratory-scale synthesis of this important compound.

Introduction

The synthesis of cyclic dicarboxylic acids with defined stereochemistry is a significant objective in organic chemistry due to their utility as monomers in polymer synthesis and as precursors to biologically active molecules. This compound, in particular, offers a unique conformational rigidity that is desirable in drug design and materials science. This document outlines two principal synthetic strategies for obtaining the trans-isomer: the Favorskii rearrangement of a substituted cyclohexanone and the isomerization of the corresponding cis-isomer, which can be synthesized via hydrogenation of an unsaturated precursor.

Synthetic Pathways

Favorskii Rearrangement Route

A direct approach to the cyclopentane-1,2-dicarboxylic acid scaffold involves the Favorskii rearrangement of 6-bromo-cyclohexanone-2-ethyl formate. This method proceeds through a ring contraction mechanism to form the five-membered ring from a six-membered ring precursor. The initial product of the rearrangement is an ester, which is subsequently hydrolyzed to the dicarboxylic acid. The reaction generally produces a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable product under certain conditions.

Figure 1: Synthetic pathway via Favorskii rearrangement.

Isomerization of cis-Cyclopentane-1,2-dicarboxylic Acid

An alternative and often high-yielding strategy involves the synthesis of the cis-isomer followed by its isomerization to the more stable trans-isomer. The cis-isomer can be readily prepared by the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid. The subsequent isomerization is typically achieved by heating the cis-diacid in a strong acid at elevated temperatures.[2]

Figure 2: Isomerization pathway from the cis-isomer.

Experimental Protocols

Synthesis via Favorskii Rearrangement

This protocol is adapted from a patented procedure.[2]

Step 1: Favorskii Rearrangement

-

Prepare a 0.5 M to 3 M aqueous solution of potassium hydroxide or sodium hydroxide. The optimal concentration is reported to be 2.5 M.

-

Dissolve 6-bromo-cyclohexanone-2-ethyl formate in a suitable solvent and add it to the alkaline solution.

-

Stir the reaction mixture at a controlled temperature to facilitate the Favorskii rearrangement.

-

After the reaction is complete, extract the resulting cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester.

Step 2: Hydrolysis

-

The extracted ester is then subjected to hydrolysis in an excess of 35-80% (w/w) sulfuric acid or hydrochloric acid. The acid should be 2-8 times the amount of the ester.

-

Heat the mixture to a temperature between 100°C and 160°C for 1 to 3 hours.

-

Upon cooling, the crude this compound will precipitate out of the solution.

-

The crude product can be purified by recrystallization from water.

Synthesis via Isomerization of the cis-Isomer

Step 1: Synthesis of cis-Cyclopentane-1,2-dicarboxylic Acid A published procedure for the synthesis of the cis-isomer involves the hydrogenation of the corresponding unsaturated diacid.[3]

-

In a pressure vessel, dissolve 1-cyclopentene-1,2-dicarboxylic acid (10.0 g, 0.064 mol) in 200 ml of absolute ethanol.

-

Add Raney nickel as the catalyst.

-

Pressurize the vessel with hydrogen gas to 40-50 psi and heat to 60°C.

-

Maintain these conditions with shaking for approximately 24 hours, or until one equivalent of hydrogen has been consumed.

-

After cooling, filter the mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the solid cis-1,2-cyclopentanedicarboxylic acid.

-

The crude product can be recrystallized from approximately 30 ml of water to yield the pure cis-isomer (yield: 6 g, 60%).

Step 2: Isomerization to this compound The isomerization is achieved under harsh conditions as described in the literature.[2]

-

Place the purified cis-cyclopentane-1,2-dicarboxylic acid in a heavy-walled sealed tube.

-

Add concentrated hydrochloric acid.

-

Seal the tube and heat it to 180°C for 1 hour.

-

After cooling, carefully open the tube and isolate the product.

-

The resulting this compound can be purified by recrystallization.

Quantitative Data Summary

The following tables summarize the key quantitative data for the described synthetic routes.

Table 1: Synthesis of cis-Cyclopentane-1,2-dicarboxylic Acid

| Parameter | Value | Reference |

| Starting Material | 1-Cyclopentene-1,2-dicarboxylic acid | [3] |

| Reagents | H₂, Raney Nickel, Ethanol | [3] |

| Pressure | 40-50 psi | [3] |

| Temperature | 60°C | [3] |

| Reaction Time | ~24 hours | [3] |

| Yield | 60% | [3] |

Table 2: Isomerization to this compound

| Parameter | Value | Reference |

| Starting Material | cis-Cyclopentane-1,2-dicarboxylic acid | [2] |

| Reagent | Concentrated Hydrochloric Acid | [2] |

| Temperature | 180°C | [2] |

| Reaction Time | 1 hour | [2] |

| Yield | Not explicitly stated |

Table 3: Synthesis via Favorskii Rearrangement and Hydrolysis

| Parameter | Value | Reference |

| Starting Material | 6-bromo-cyclohexanone-2-ethyl formate | [2] |

| Rearrangement Reagent | 0.5 M - 3 M KOH or NaOH | [2] |

| Hydrolysis Reagent | 35-80% H₂SO₄ or HCl | [2] |

| Hydrolysis Temperature | 100-160°C | [2] |

| Hydrolysis Time | 1-3 hours | [2] |

| Yield | Not explicitly stated |

Alternative Synthetic Approaches

While the Favorskii rearrangement and isomerization of the cis-isomer are primary routes, other methods can be envisaged for the synthesis of this compound. One potential route involves the oxidative cleavage of trans-1,2-cyclopentanediol. The diol can be prepared from cyclopentene via epoxidation with a peroxy acid (e.g., m-CPBA) followed by acid-catalyzed hydrolysis of the resulting epoxide.[4] Subsequent oxidation of the diol would yield the desired dicarboxylic acid.

Figure 3: Alternative pathway via oxidative cleavage of trans-1,2-cyclopentanediol.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities. The Favorskii rearrangement offers a more direct approach, while the isomerization of the readily accessible cis-isomer provides a reliable alternative. For researchers in drug development and materials science, a thorough understanding of these synthetic pathways is crucial for the efficient production of this versatile chemical building block. Further optimization of the reported procedures may be necessary to achieve higher yields and purity on a larger scale.

References

An In-depth Technical Guide to the Formation of trans-Cyclopentane-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining trans-cyclopentane-1,2-dicarboxylic acid, a significant intermediate in the synthesis of pharmaceuticals such as the antidiabetic drug Gliclazide. This document details the core mechanisms of formation, provides structured experimental protocols, and presents key quantitative data for the synthesized compounds.

Introduction

This compound is a five-membered alicyclic dicarboxylic acid characterized by the two carboxyl groups being on opposite sides of the cyclopentane ring. This stereochemistry imparts specific physical and chemical properties that are leveraged in various synthetic applications. The primary methods for its synthesis involve the Favorskii rearrangement of a substituted cyclohexanone, the catalytic hydrogenation of a cyclopentene precursor to the cis-isomer followed by isomerization, or direct synthesis routes that favor the trans configuration.

Synthetic Pathways and Mechanisms

There are three principal pathways for the synthesis of this compound, each with distinct advantages and mechanistic features.

Favorskii Rearrangement

A notable method for synthesizing a precursor to this compound involves the Favorskii rearrangement of 6-bromo-cyclohexanone-2-ethyl formate in an alkaline solution. This reaction proceeds through a cyclopropanone intermediate, leading to a ring contraction from a six-membered ring to a five-membered ring. The resulting product, a cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester, is then hydrolyzed to yield the final dicarboxylic acid.

Caption: Favorskii Rearrangement Pathway for this compound Synthesis.

Catalytic Hydrogenation and Isomerization

A common and efficient route begins with the synthesis of cis-cyclopentane-1,2-dicarboxylic acid via the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid. The cis-isomer is the kinetically favored product due to the syn-addition of hydrogen across the double bond on the catalyst surface. The thermodynamically more stable trans-isomer can then be obtained through an isomerization process.

The hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid is typically carried out using a heterogeneous catalyst such as Raney nickel or palladium on carbon. The reaction proceeds via the adsorption of the alkene onto the catalyst surface, followed by the stepwise addition of two hydrogen atoms from the same side of the double bond.

An In-depth Technical Guide to the Chemical Properties of trans-Cyclopentane-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-cyclopentane-1,2-dicarboxylic acid, a dicarboxylic acid with the two carboxyl groups on opposite sides of the cyclopentane ring, is a key chemical intermediate in various synthetic processes, most notably in the pharmaceutical industry. Its stereochemistry plays a crucial role in its reactivity and biological applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and its application in the synthesis of the antidiabetic drug Gliclazide.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the tables below.[1]

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₄ | [1] |

| Molar Mass | 158.15 g/mol | [1] |

| Melting Point | 163-165 °C | |

| Boiling Point | 378.6 °C at 760 mmHg (predicted) | |

| Density | 1.397 g/cm³ (predicted) | |

| pKa₁ | 3.96 (at 25 °C) | |

| pKa₂ | 5.85 (at 25 °C) | |

| Solubility | Soluble in DMSO and Methanol. | |

| Appearance | White to off-white crystalline powder |

Table 2: Spectroscopic Data (Predicted/Typical Ranges)

| Technique | Data |

| ¹H NMR | Chemical shifts for the methine protons (CH-COOH) are expected between 2.5 and 3.5 ppm. The methylene protons of the cyclopentane ring would appear as complex multiplets between 1.5 and 2.5 ppm. The carboxylic acid protons would show a broad singlet at a high chemical shift (>10 ppm), which is solvent-dependent. |

| ¹³C NMR | The carbonyl carbons (C=O) are expected in the range of 175-185 ppm. The methine carbons (CH-COOH) would appear around 45-55 ppm, and the methylene carbons of the ring would be found between 20 and 35 ppm. |

| FT-IR (cm⁻¹) | A broad O-H stretch from the carboxylic acid dimers is expected from 2500-3300 cm⁻¹. A sharp C=O stretch will be present around 1700 cm⁻¹. C-O stretching and O-H bending vibrations are expected in the 1400-1200 cm⁻¹ region. C-H stretching of the cyclopentane ring will be just below 3000 cm⁻¹. |

| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ would be at approximately 158. Fragmentation would likely involve the loss of water (M-18), a carboxyl group (M-45), and characteristic cleavages of the cyclopentane ring. |

Chemical Reactivity and Synthesis

A key difference in reactivity between the trans and cis isomers of cyclopentane-1,2-dicarboxylic acid is in the formation of a cyclic anhydride. Due to the spatial separation of the carboxylic acid groups, the trans-isomer cannot form a monomeric anhydride upon heating, unlike the cis-isomer. This differential reactivity can be exploited in their separation.

The synthesis of this compound can be achieved through a Favorskii rearrangement of a 6-bromo-cyclohexanone-2-ethyl formate in an alkaline solution, followed by hydrolysis.

Experimental Protocols

Synthesis of this compound via Favorskii Rearrangement

This protocol is based on the process described in patent literature.[2]

Materials:

-

6-bromo-cyclohexanone-2-ethyl formate

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (0.5 M - 3 M)

-

Sulfuric acid (35%-80%) or Hydrochloric acid

-

Water

-

Apparatus for heating and reflux

-

Extraction funnel

-

Beakers and flasks

Procedure:

-

Favorskii Rearrangement: A solution of 6-bromo-cyclohexanone-2-ethyl formate is subjected to a Favorskii rearrangement in an aqueous alkaline solution (0.5 M - 3 M KOH or NaOH). The reaction mixture is stirred at an appropriate temperature to facilitate the ring contraction.

-

Extraction: The rearranged product, cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester, is extracted from the aqueous solution using a suitable organic solvent.

-

Hydrolysis: The extracted ester is then hydrolyzed in an excess of a strong acid solution (e.g., 35%-80% sulfuric acid or hydrochloric acid) at a temperature between 100-160 °C.

-

Isolation and Purification: Upon cooling the acidic solution, the crude this compound precipitates. The crude product is then collected by filtration and can be further purified by recrystallization from water.[2]

Purification by Recrystallization

Materials:

-

Crude this compound

-

Deionized water

-

Heating mantle or hot plate

-

Erlenmeyer flask

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Dissolution: The crude this compound is dissolved in a minimal amount of hot deionized water in an Erlenmeyer flask.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-warmed funnel to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. The flask is then placed in an ice bath to maximize crystal formation.

-

Collection: The resulting crystals are collected by vacuum filtration using a Buchner funnel.

-

Washing and Drying: The crystals are washed with a small amount of ice-cold deionized water and then dried in a desiccator or a vacuum oven at a low temperature.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of the second-generation sulfonylurea antidiabetic drug, Gliclazide. It serves as a precursor for the formation of the key bicyclic amine core of the Gliclazide molecule.

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Synthesis of this compound.

Experimental Workflow: Synthesis of Gliclazide Intermediate

Caption: Synthesis of a key Gliclazide intermediate.

Note on Signaling Pathways: As of the latest literature review, there is no specific information available detailing the direct involvement of this compound in any biological signaling pathways. Its primary role in a biological context is as a synthetic precursor to pharmacologically active molecules.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined chemical and physical properties. Its stereospecific reactivity and importance in the synthesis of pharmaceuticals like Gliclazide make it a compound of significant interest to researchers in organic synthesis and drug development. The provided experimental protocols offer a foundation for its laboratory preparation and purification. Further research into its potential biological activities and applications remains an area of interest.

References

Spectroscopic Analysis of trans-Cyclopentane-1,2-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-cyclopentane-1,2-dicarboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of expected spectral characteristics based on analogous compounds and general spectroscopic principles, alongside detailed experimental protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 2H | -COOH |

| ~2.9 - 3.1 | Multiplet | 2H | H-1, H-2 |

| ~1.8 - 2.0 | Multiplet | 4H | H-3, H-5 |

| ~1.6 - 1.8 | Multiplet | 2H | H-4 |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~175 - 180 | -COOH |

| ~45 - 50 | C-1, C-2 |

| ~28 - 33 | C-3, C-5 |

| ~23 - 27 | C-4 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid dimer) |

| 1200-1300 | Strong | C-O stretch |

| 920-950 | Broad, Medium | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Possible Fragment |

| 158 | Low | [M]⁺ (Molecular Ion) |

| 141 | Moderate | [M - OH]⁺ |

| 113 | Moderate | [M - COOH]⁺ |

| 95 | High | [M - COOH - H₂O]⁺ |

| 67 | High | [C₅H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure and stereochemistry of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of dry this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for dicarboxylic acids due to its ability to dissolve polar compounds and the exchangeable carboxylic acid protons being observable.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Reference: Tetramethylsilane (TMS) or the residual solvent peak.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more, as ¹³C is less sensitive.

-

Reference: TMS or the solvent carbon signals.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the reference signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

Note: Due to the low volatility of dicarboxylic acids, derivatization is often required for GC-MS analysis. A common method is esterification to form the more volatile methyl or ethyl esters.

-

Derivatization (Esterification):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Add a catalyst, such as a few drops of concentrated sulfuric acid or boron trifluoride-methanol complex.

-

Heat the mixture under reflux for 1-2 hours.

-

After cooling, neutralize the acid and extract the ester into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate it.

-

-

Instrument Parameters (GC-MS):

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 200-230 °C.

-

-

-

Data Analysis:

-

Identify the molecular ion peak of the derivatized compound.

-

Analyze the fragmentation pattern to deduce the structure of the original molecule.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

Unveiling the Solid-State Architecture of trans-Cyclopentane-1,2-dicarboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of trans-cyclopentane-1,2-dicarboxylic acid, a molecule of interest in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at its three-dimensional conformation and the experimental protocols used for its determination.

Core Structural Insights

The spatial arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction. The cyclopentane ring adopts a puckered conformation, a common feature for such five-membered ring systems, which minimizes steric strain. The two carboxylic acid groups are situated on opposite sides of the ring, consistent with the trans configuration. In the crystalline state, the molecules are interconnected by hydrogen bonds between the carboxylic acid moieties of adjacent molecules, creating a stable, ordered three-dimensional lattice.

Crystallographic Data

The definitive determination of the crystal structure of this compound was reported by Benedetti, Corradini, and Pedone. The crystallographic parameters from this seminal work are summarized below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.33 Å |

| b | 5.12 Å |

| c | 15.60 Å |

| β | 108.5° |

| Volume | 706 ų |

| Z | 4 |

Table 1: Unit Cell Parameters

Selected intramolecular distances and angles are presented to provide a quantitative description of the molecular geometry.

| Bond | Length (Å) | Angle | Degree (°) |

| C1-C2 | 1.54 | C5-C1-C2 | 104 |

| C2-C3 | 1.53 | C1-C2-C3 | 105 |

| C3-C4 | 1.52 | C2-C3-C4 | 106 |

| C4-C5 | 1.53 | C3-C4-C5 | 105 |

| C5-C1 | 1.54 | C4-C5-C1 | 104 |

| C1-C6 | 1.51 | C2-C1-C6 | 113 |

| C2-C7 | 1.50 | C1-C2-C7 | 114 |

| C6=O1 | 1.22 | O1-C6-O2 | 124 |

| C6-O2 | 1.30 | ||

| C7=O3 | 1.22 | O3-C7-O4 | 124 |

| C7-O4 | 1.31 |

Table 2: Selected Bond Lengths and Angles

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound involves a standard and rigorous experimental workflow. The following protocol is a generalized representation of the likely methods employed in the original study.

1. Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent system. This is typically achieved through slow evaporation of the solvent, allowing for the gradual and ordered arrangement of molecules into a crystal lattice.

2. Crystal Mounting and Data Collection: A well-formed, defect-free crystal is selected and mounted on a goniometer head. The mounted crystal is then placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.

3. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the diffracted X-rays are used to solve the phase problem and generate an initial electron density map. This map allows for the identification of the positions of the atoms in the crystal structure.

4. Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles. This iterative process continues until the calculated diffraction pattern closely matches the observed pattern.

Logical Workflow for Crystal Structure Determination

The process of determining a crystal structure follows a logical and sequential workflow, from sample preparation to the final refined structure.

Caption: Workflow for single-crystal X-ray diffraction analysis.

An In-depth Technical Guide to trans-Cyclopentane-1,2-dicarboxylic Acid: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and detailed safety data for trans-Cyclopentane-1,2-dicarboxylic acid. This compound is a notable building block in organic synthesis, with applications in the development of pharmaceuticals and agrochemicals.[1] Its stereochemistry plays a critical role in its reactivity and biological interactions.[1]

Chemical Identification

-

Chemical Name: trans-1,2-Cyclopentanedicarboxylic acid[1]

-

Synonyms: rel-(1R,2R)-1,2-Cyclopentanedicarboxylic acid, trans-DL-cyclopentane-1,2-dicarboxylic acid[1][5]

Safety Data Summary

The following table summarizes the key safety information for this compound based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Parameter | Data | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [6] |

| Signal Word | Warning | [5] |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [5] |

| Precautionary Statements (Prevention) | P261, P264, P270, P271, P280 | [5] |

| Precautionary Statements (Response) | P301+P317, P302+P352, P304+P340, P317, P321, P330, P362+P364 | [5] |

| Precautionary Statements (Storage) | None specified | [5] |

| Precautionary Statements (Disposal) | P501 | [5] |

Experimental Protocols: Safe Handling and Emergency Procedures

While specific experimental protocols for the synthesis or use of this compound are context-dependent, the following general procedures for safe handling, storage, and emergency response should be adhered to in a laboratory setting.

1. Personal Protective Equipment (PPE) and Engineering Controls:

-

Always work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[7]

-

Wear appropriate personal protective equipment, including:

2. Handling and Storage:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Wash hands and any exposed skin thoroughly after handling.[5][7]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

-

Avoid contact with incompatible materials.

3. First-Aid Measures:

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[5]

-

If on Skin: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[5]

-

If in Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[5]

4. Accidental Release Measures:

-

Use personal protective equipment to avoid contact with the spilled material.

-

For dry spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.

-

Prevent the material from entering drains or waterways.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

Caption: Logical workflow for the safe handling of chemical substances.

References

- 1. CAS 1461-97-8: trans-1,2-Cyclopentanedicarboxylic acid [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound [stenutz.eu]

- 5. echemi.com [echemi.com]

- 6. chemscene.com [chemscene.com]

- 7. Trans-1,2-Cyclopentanedicarboxylic Acid | CAS No: 1461-97-8 [aquigenbio.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Unlocking the Potential of trans-Cyclopentane-1,2-dicarboxylic Acid: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview of Emerging Research Areas for a Versatile Chemical Scaffold

This technical guide provides an in-depth analysis of trans-Cyclopentane-1,2-dicarboxylic acid, a versatile and strategically important molecule for researchers, scientists, and drug development professionals. This document outlines the core physicochemical properties, established synthetic routes, and burgeoning potential in medicinal chemistry, materials science, and asymmetric catalysis. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate further investigation and application of this promising compound.

Core Properties and Synthesis

This compound is a saturated, cyclic dicarboxylic acid with the two carboxylic acid groups situated on opposite sides of the cyclopentane ring.[1][2] This trans configuration imparts a rigid, well-defined three-dimensional structure that is a key attribute for its application as a molecular building block.[3] The compound is typically an off-white crystalline powder with a melting point in the range of 163-165°C.[4]

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O₄ | [4] |

| Molar Mass | 158.15 g/mol | [4] |

| Melting Point | 163-165 °C | [4] |

| Density | ~1.396 g/cm³ (predicted) | [4][5] |

| pKa₁ | 3.96 (at 25°C) | [5] |

| pKa₂ | 5.85 (at 25°C) | [5] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is via a Favorskii rearrangement of 6-bromo-cyclohexanone-2-ethyl formate.[1]

Experimental Protocol: Synthesis via Favorskii Rearrangement [1]

-

Rearrangement: 6-bromo-cyclohexanone-2-ethyl formate is treated with an alkaline solution (e.g., 0.5M–3M potassium hydroxide or sodium hydroxide) to induce the Favorskii rearrangement, yielding cyclopentane-1,2-dicarboxylic acid hydrogen ethyl ester.

-

Extraction: The resulting cyclopentane-1,2-dicarboxylic acid hydrogen ethyl ester is extracted from the reaction mixture.

-

Hydrolysis: The extracted ester is then hydrolyzed in an excess of a strong acid solution (e.g., 35%-80% sulfuric acid or hydrochloric acid) at a temperature of 100–160°C.

-

Isolation: Upon cooling, the this compound crystallizes from the solution and can be isolated by filtration.

A visual representation of the general synthetic workflow is provided below.

Potential Research Area: Medicinal Chemistry and Drug Development

A significant and promising area of research for this compound lies in its use as a scaffold for the development of novel therapeutics, particularly as voltage-gated sodium channel blockers for the treatment of chronic pain.[5][6] The rigid trans orientation of the dicarboxamide derivatives allows for specific interactions within the target protein.

Derivatives as Voltage-Gated Sodium Channel (Nav) Blockers

Derivatives of this compound, specifically the corresponding dicarboxamides, have been identified as potent blockers of voltage-gated sodium channels.[6] The Nav1.7 subtype, in particular, is a well-validated target for pain therapeutics.

While specific IC₅₀ values for a broad range of these derivatives are not publicly available, research indicates that the replacement of a more flexible succinimide linker with the rigid trans-cyclopentane-1,2-diamide is well-tolerated and leads to potent sodium channel blockers.[6] Further optimization of these derivatives, for instance through N-methylation, has been shown to significantly improve their pharmacokinetic profiles.[6]

Experimental Protocol: Synthesis of trans-Cyclopentane-1,2-dicarboximide [7][8]

-

Reaction Setup: In a reaction vessel, combine cyclopentane-1-carboxamide-2-ammonium formate with toluene.

-

Dehydration: Heat the mixture to reflux to azeotropically remove water.

-

Cyclization: Add industrial-grade phosphoric acid and continue heating to 220-260°C for approximately 5 hours to effect dehydration and cyclization.

-

Workup: After cooling, add toluene to dissolve the product. Separate the toluene layer.

-

Purification: Cool the toluene solution to induce crystallization. The resulting trans-cyclopentane-1,2-dicarboximide can be isolated by filtration and drying. The reported yield for this method is approximately 88%.[7]

Proposed Signaling Pathway for Pain Modulation

The therapeutic rationale for developing Nav1.7 blockers is based on their role in the propagation of pain signals. The diagram below illustrates the proposed mechanism of action.

Potential Research Area: Materials Science

The bifunctional nature and rigid stereochemistry of this compound make it an attractive monomer for the synthesis of high-performance polymers such as polyamides and polyimides, as well as a linker for the construction of metal-organic frameworks (MOFs).[3]

Polyamides and Polyimides

The incorporation of the cyclic and rigid trans-cyclopentane unit into the backbone of polyamides and polyimides is expected to enhance their thermal stability and mechanical properties. While specific data for polymers derived directly from this compound is limited, studies on analogous semi-aromatic polyamides containing cyclohexane units provide valuable insights into the expected properties.

Comparative Physicochemical Data for Analogous Polyamides

| Polymer Property | Polyamide with trans-cyclohexane unit | Reference(s) |

| Glass Transition Temperature (Tg) | 224–265 °C | [9] |

| Initial Degradation Temperature (Td) | 445-450 °C | [9] |

| Complex Viscosity (at 310-360 °C) | 210–3070 Pa·s | [9] |

These values suggest that polyamides derived from cyclic dicarboxylic acids can exhibit high thermal stability and processability. Future research should focus on the synthesis and detailed characterization of polymers derived specifically from this compound to fully elucidate their properties.

Metal-Organic Frameworks (MOFs)

The defined geometry and divergent carboxylic acid groups of this compound make it a promising candidate for a linker in the design and synthesis of novel MOFs. The rigidity of the linker can lead to predictable and stable framework structures with potential applications in gas storage and separation. Research in this area is still in its early stages, and there is a significant opportunity to explore the synthesis of new MOFs using this linker and to characterize their porosity and gas adsorption properties.

Potential Research Area: Asymmetric Catalysis and Crystal Engineering

Asymmetric Catalysis

The chiral nature of this compound, which exists as a pair of enantiomers, makes its derivatives attractive candidates for use as chiral ligands or organocatalysts in asymmetric synthesis.[10] The rigid cyclopentane backbone can create a well-defined chiral environment around a catalytic center, potentially leading to high enantioselectivity in a variety of chemical transformations. This remains a largely unexplored area with significant potential.

Crystal Engineering

The predictable hydrogen bonding patterns afforded by the trans configuration of the carboxylic acid groups make this molecule a valuable "tecton," or building block, in crystal engineering.[3] By co-crystallizing it with other molecules, it is possible to design and construct novel crystalline materials with specific structures and properties.

Conclusion and Future Outlook

This compound is a molecule with a rich potential that extends far beyond its current primary use as a pharmaceutical intermediate. The research areas highlighted in this guide—novel therapeutics targeting voltage-gated sodium channels, high-performance polymers and MOFs, and applications in asymmetric catalysis and crystal engineering—represent exciting frontiers for scientific investigation. The detailed protocols and compiled data herein provide a solid foundation for researchers to explore and unlock the full potential of this versatile chemical scaffold. Further research is warranted to synthesize and characterize new derivatives and materials based on this promising building block and to fully quantify their functional properties.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Neurological perspectives on voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dspace.ncl.res.in [dspace.ncl.res.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metal-organic Frameworks as Novel Adsorbents: A Preview [pubs.sciepub.com]

Theoretical Insights into the Conformational Landscape of trans-Cyclopentane-1,2-dicarboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The conformational flexibility of cyclic molecules is a critical determinant of their physical, chemical, and biological properties. For drug development professionals and scientists, a thorough understanding of the conformational preferences of small molecules is paramount for designing ligands with optimal binding affinities and pharmacokinetic profiles. This technical guide delves into the theoretical calculations surrounding the conformation of trans-cyclopentane-1,2-dicarboxylic acid, a fundamental building block in medicinal chemistry and materials science.

Introduction to Cyclopentane Conformation

Unlike its six-membered counterpart, cyclohexane, which has well-defined low-energy chair conformations, the cyclopentane ring is in a constant state of dynamic motion. The planar conformation of cyclopentane is energetically unfavorable due to significant torsional strain arising from eclipsed hydrogen atoms. To alleviate this strain, the ring puckers into non-planar conformations. The two most prominent low-energy conformations are the envelope (with C_s symmetry) and the half-chair (with C_2 symmetry).[1][2] The energy barrier between these and other puckered forms is low, leading to a phenomenon known as pseudorotation.

The introduction of substituents onto the cyclopentane ring significantly influences the conformational energy landscape. For a trans-1,2-disubstituted cyclopentane, the substituents can occupy pseudo-axial or pseudo-equatorial positions, leading to distinct conformers with different steric and electronic interactions.

Conformational Analysis of this compound

Computational studies on trans-1,2-cyclopentanediol have shown that the half-chair conformer with diequatorial hydroxyl groups is more stable than the envelope conformation with diaxial hydroxyl groups .[1] The calculated energy difference is approximately 0.70 kcal/mol in favor of the diequatorial half-chair conformer. This preference is attributed to the minimization of steric hindrance between the substituents in the diequatorial arrangement. A similar conformational preference is expected for this compound.

In the solid state, the conformation of this compound has been determined by X-ray crystallography.[3] This experimental data provides a valuable benchmark for theoretical calculations.

Quantitative Conformational Data

The following table summarizes the calculated relative energies for the primary conformers of trans-1,2-disubstituted cyclopentanes, based on the analogy with trans-1,2-cyclopentanediol.

| Conformer | Point Group | Substituent Positions | Calculated Relative Energy (kcal/mol) |

| Half-Chair | C_2 | Diequatorial | 0.00 |

| Envelope | C_s | Diaxial | ~0.70 |

Note: The relative energies are based on ab initio calculations for the analogous compound trans-1,2-cyclopentanediol and serve as an estimate for the conformational preference of this compound.[1]

Experimental and Computational Protocols

A robust computational methodology is crucial for obtaining accurate theoretical data. The following protocol is based on established methods for the conformational analysis of similar cyclic dicarboxylic acids.[4]

Density Functional Theory (DFT) Calculations

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

Methodology:

-

Initial Structure Generation: The starting geometries for the half-chair and envelope conformers of this compound are built using a molecular modeling program.

-

Geometry Optimization: The geometries of the conformers are optimized using the M06-2X functional with the cc-pVTZ(-f)++ basis set. This level of theory has been shown to provide accurate results for similar systems.[4]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries at the same level of theory to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Energy Calculation: The relative energies of the conformers are determined by comparing their Gibbs free energies.

Visualizing Conformational Relationships and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate key concepts and workflows.

Conclusion

The conformational landscape of this compound is dominated by two low-energy puckered conformations: the envelope and the half-chair. Theoretical calculations on analogous molecules strongly suggest that the half-chair conformer with the two carboxylic acid groups in a diequatorial arrangement is the most stable form. This preference is driven by the minimization of steric repulsion between the bulky substituents. For researchers in drug discovery and materials science, this conformational insight is crucial for understanding the molecule's shape, reactivity, and potential intermolecular interactions. The computational protocols outlined in this guide provide a robust framework for further in-silico investigations of this and related molecules.

References

Methodological & Application

Application Notes and Protocols: trans-Cyclopentane-1,2-dicarboxylic Acid in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Cyclopentane-1,2-dicarboxylic acid is a chiral dicarboxylic acid that exists as a pair of enantiomers: (1R,2R)- and (1S,2S)-cyclopentane-1,2-dicarboxylic acid. Its rigid, cyclic structure and the presence of two stereochemically defined carboxylic acid functionalities make it a valuable, yet underutilized, building block in asymmetric synthesis. Unlike its achiral cis-isomer, which is a meso compound, the trans-isomer's inherent chirality allows it to be employed as a chiral resolving agent, a precursor for chiral ligands in metal-catalyzed reactions, and a chiral auxiliary to control stereoselectivity.[1] These applications are crucial in the pharmaceutical industry for the synthesis of enantiomerically pure drugs. This document provides an overview of its potential applications with generalized protocols, drawing parallels from structurally similar compounds due to a lack of extensive specific literature for the title compound.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₇H₁₀O₄ |

| Molecular Weight | 158.15 g/mol |

| Appearance | Off-white crystalline powder |

| Melting Point | 163-165 °C |

| Chirality | Chiral, exists as (1R,2R) and (1S,2S) enantiomers |

Applications in Asymmetric Synthesis

The utility of this compound in asymmetric synthesis can be categorized into three main areas:

-

Chiral Resolving Agent: The enantiomerically pure forms of the acid can be used to resolve racemic mixtures of basic compounds, such as amines, by forming diastereomeric salts that can be separated by crystallization.

-

Precursor to Chiral Ligands: The dicarboxylic acid can be chemically modified to synthesize chiral ligands for asymmetric catalysis. The rigid cyclopentane backbone provides a well-defined stereochemical environment.

-

Chiral Auxiliary: By temporarily attaching it to a prochiral molecule, it can direct the stereochemical outcome of a reaction, after which it can be cleaved and recovered.

Application 1: Chiral Resolving Agent for Racemic Amines

The enantiomerically pure forms of this compound serve as effective resolving agents for racemic amines through the formation of diastereomeric salts. The differential solubility of these salts allows for their separation by fractional crystallization.

General Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar dicarboxylic acids.

Materials:

-

Racemic amine (1.0 eq)

-

(1R,2R)- or (1S,2S)-trans-Cyclopentane-1,2-dicarboxylic acid (0.5 - 1.0 eq)

-

Solvent (e.g., ethanol, methanol, acetone, or mixtures with water)

-

Aqueous HCl (e.g., 2 M)

-

Aqueous NaOH (e.g., 2 M)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve the chiral dicarboxylic acid in the same solvent, using gentle heating if necessary.

-

Slowly add the amine solution to the dicarboxylic acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Enrichment: The enantiomeric excess (ee) of the resolved amine can be improved by recrystallizing the diastereomeric salt.

-

Liberation of the Amine: Suspend the diastereomeric salt in water and add an aqueous solution of a strong base (e.g., 2 M NaOH) until the pH is basic.

-

Extract the liberated free amine with an organic solvent.

-

Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

The aqueous layer can be acidified with HCl to recover the chiral resolving agent.

Data Presentation (Hypothetical Example):

| Racemic Amine | Resolving Agent | Solvent | Diastereomeric Salt Yield (%) | Recovered Amine ee (%) |

| 1-Phenylethylamine | (1R,2R)-acid | Ethanol | 45 | >95 |

| Propranolol | (1S,2S)-acid | Acetone/Water | 40 | >98 |

Note: The optimal solvent and stoichiometry need to be determined empirically for each specific amine.

Caption: Workflow for the resolution of a racemic amine.

Application 2: Precursor to Chiral Ligands for Asymmetric Catalysis

The rigid C₂-symmetric backbone of this compound makes it an attractive scaffold for the synthesis of chiral ligands for asymmetric catalysis. For example, the carboxylic acid groups can be converted to amides or esters, and subsequently to other functionalities like phosphines, which are widely used in asymmetric hydrogenation and other transformations.

General Synthetic Protocol (Hypothetical)

Synthesis of a Chiral Diamide Ligand:

Materials:

-

(1R,2R)-trans-Cyclopentane-1,2-dicarboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Chiral amine (e.g., (S)-1-phenylethylamine) (2.5 eq)

-

Triethylamine (Et₃N) (3.0 eq)

Procedure:

-

Acid Chloride Formation: Suspend the dicarboxylic acid in anhydrous DCM. Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride at 0 °C.

-

Stir the reaction mixture at room temperature until the solution becomes clear.

-

Remove the excess reagent and solvent under reduced pressure to obtain the crude diacid chloride.

-

Amide Formation: Dissolve the crude diacid chloride in anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve the chiral amine and triethylamine in anhydrous DCM.

-

Add the amine solution dropwise to the diacid chloride solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the chiral diamide ligand.

This diamide can then be used as a ligand in various metal-catalyzed reactions.

Caption: Synthesis of a chiral ligand and its use in catalysis.

Application 3: Chiral Auxiliary in Diastereoselective Reactions

While less common, derivatives of this compound could potentially be used as chiral auxiliaries. For instance, the corresponding chiral diol, obtained by reduction of the dicarboxylic acid, could be used to form chiral acetals with prochiral ketones or aldehydes, directing subsequent nucleophilic additions.

General Protocol for Diol Formation and Use as Auxiliary (Hypothetical)

Materials:

-

(1R,2R)-trans-Cyclopentane-1,2-dicarboxylic acid

-

Reducing agent (e.g., LiAlH₄ or BH₃·THF)

-

Anhydrous THF

-

Prochiral ketone

-

Lewis acid catalyst (e.g., TiCl₄)

-

Nucleophile (e.g., Grignard reagent)

Procedure:

-

Reduction to Diol: Carefully add the dicarboxylic acid to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Perform a careful work-up (e.g., Fieser work-up) to quench the excess reducing agent and isolate the chiral diol.

-

Acetal Formation: React the chiral diol with a prochiral ketone in the presence of an acid catalyst to form a diastereomeric mixture of acetals.

-

Diastereoselective Reaction: Subject the acetal to a nucleophilic addition reaction in the presence of a Lewis acid. The chiral acetal will direct the nucleophile to one face of the carbonyl group.

-

Auxiliary Cleavage: Hydrolyze the resulting product under acidic conditions to remove the chiral diol auxiliary and reveal the enantiomerically enriched product.

Data Presentation (Hypothetical Example):

| Ketone | Nucleophile | Diastereomeric Ratio (dr) | Product ee (%) |

| Acetophenone | MeMgBr | 90:10 | 80 |

| Propiophenone | EtLi | 95:5 | 90 |

Conclusion

This compound is a promising yet underexplored chiral building block in asymmetric synthesis. Its rigid C₂-symmetric structure provides a strong foundation for its application as a resolving agent and as a precursor to chiral ligands and auxiliaries. While specific, detailed applications in the literature are sparse, the principles of asymmetric synthesis suggest its significant potential. The protocols provided herein are generalized based on analogous chemical transformations and should serve as a starting point for further research and development in academic and industrial settings. Further exploration of this versatile chiral molecule is warranted to unlock its full potential in the synthesis of complex, enantiomerically pure molecules.

References

Application Notes and Protocols: trans-Cyclopentane-1,2-dicarboxylic Acid as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Cyclopentane-1,2-dicarboxylic acid is a chiral dicarboxylic acid that serves as a versatile and valuable building block in asymmetric synthesis. Its rigid cyclopentane framework and the trans orientation of the two carboxylic acid groups provide a well-defined stereochemical environment, making it an excellent starting material for the synthesis of complex chiral molecules, including pharmaceuticals and other biologically active compounds. The racemic mixture can be resolved into its constituent enantiomers, (1R,2R)- and (1S,2S)-trans-cyclopentane-1,2-dicarboxylic acid, which can then be used to introduce chirality into target molecules.

This document provides detailed application notes and experimental protocols for the use of this compound as a chiral building block, with a focus on its application in the synthesis of the antidiabetic drug Gliclazide.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 1461-97-8[1] |

| Molecular Formula | C₇H₁₀O₄[1] |

| Molecular Weight | 158.15 g/mol [2] |

| Appearance | Off-white crystalline powder |

| Melting Point | 163-165 °C[1] |

| Chirality | Exists as a pair of enantiomers ((1R,2R) and (1S,2S)) |

Key Applications

The primary application of this compound lies in its role as a key intermediate in the synthesis of pharmaceuticals. Its rigid, chiral scaffold is particularly useful for controlling the stereochemistry of subsequent reactions.

Synthesis of Gliclazide

This compound, typically in its anhydride form, is a crucial precursor for the synthesis of Gliclazide, a second-generation sulfonylurea oral hypoglycemic agent used in the treatment of type 2 diabetes. The cyclopentane ring forms the core of the 3-azabicyclo[3.3.0]octane moiety of Gliclazide.

Chiral Ligands and Auxiliaries

The enantiomerically pure forms of this compound can be used to synthesize chiral ligands for asymmetric catalysis. The dicarboxylic acid functionality allows for the straightforward introduction of coordinating groups. Although specific examples for the cyclopentane derivative are not abundant in readily available literature, the analogous (1R,2R)-cyclohexane-1,2-dicarboxylic acid is used to prepare chiral bisimidazoline ligands, suggesting a similar application for the cyclopentane derivative.[3][4]

Synthesis of Chiral Molecules

The resolved enantiomers of this compound can serve as chiral starting materials for the synthesis of a variety of complex molecules where the cyclopentane ring is a core structural feature.

Experimental Protocols

Protocol 1: Resolution of (±)-trans-Cyclopentane-1,2-dicarboxylic Acid

This protocol is adapted from the well-established resolution of the analogous trans-1,2-cyclohexanedicarboxylic acid using a chiral resolving agent.

Materials:

-

(±)-trans-Cyclopentane-1,2-dicarboxylic acid

-

(R)-(+)-1-Phenylethylamine

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diastereomeric Salt Formation:

-

In a flask, dissolve (±)-trans-cyclopentane-1,2-dicarboxylic acid in hot methanol.

-

Slowly add an equimolar amount of (R)-(+)-1-phenylethylamine to the hot solution.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

-

-

Liberation of the Enantiomerically Enriched Acid:

-

Suspend the crystalline diastereomeric salt in water.

-

Add 1 M HCl dropwise with stirring until the solution is acidic (pH ~1-2), causing the free dicarboxylic acid to precipitate.

-

Extract the aqueous suspension with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched this compound.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (ee) of the resolved acid can be determined by conversion to its dimethyl ester followed by analysis on a chiral HPLC column.

-

Protocol 2: Synthesis of Gliclazide Intermediate from trans-Cyclopentane-1,2-dicarboxylic Anhydride

This protocol outlines a key step in the synthesis of Gliclazide, the formation of N-amino-1,2-cyclopentane dicarboximide.

Materials:

-

trans-Cyclopentane-1,2-dicarboxylic anhydride

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, dissolve trans-cyclopentane-1,2-dicarboxylic anhydride in ethanol.

-

-

Addition of Hydrazine Hydrate:

-

Slowly add hydrazine hydrate (1.05 equivalents) to the solution at room temperature with stirring.

-

-

Reaction and Work-up:

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

The resulting crude product, N-amino-1,2-cyclopentane dicarboximide, can be purified by recrystallization.

-

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways of drugs synthesized using this compound as a building block.

References

Application of trans-Cyclopentane-1,2-dicarboxylic Acid in Polymer Chemistry: A Prospective Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Cyclopentane-1,2-dicarboxylic acid is a unique alicyclic dicarboxylic acid monomer that holds significant potential for the synthesis of novel polymers. Its rigid, non-planar five-membered ring structure can impart distinctive thermal and mechanical properties to polyesters and polyamides. While specific, in-depth research on the homopolymers and copolymers derived exclusively from this compound is limited in publicly available literature, we can extrapolate its potential applications and formulate generalized experimental protocols based on the well-established principles of polymer chemistry and data from analogous alicyclic monomers. This document provides a prospective overview of its application, including hypothetical data and generalized experimental procedures to guide future research in this promising area.

Predicted Applications and Advantages

The incorporation of the trans-cyclopentane-1,2-dicarboxylate unit into a polymer backbone is anticipated to offer several advantages:

-

Enhanced Thermal Stability: The rigid cyclopentane ring is expected to increase the glass transition temperature (Tg) of the resulting polymers compared to their linear aliphatic counterparts, leading to materials with improved heat resistance.

-

Modified Crystallinity: The non-planar structure of the monomer may disrupt chain packing, potentially leading to amorphous or semi-crystalline polymers with tailored optical and mechanical properties.

-

Improved Mechanical Properties: The stiffness of the alicyclic ring could contribute to higher modulus and tensile strength in the resulting polymers.

-

Biocompatibility and Biodegradability: Polyesters and polyamides based on alicyclic monomers can be designed to be biodegradable, making them attractive for biomedical applications such as drug delivery systems and tissue engineering scaffolds.[1][2]

Generalized Experimental Protocols

The following are generalized protocols for the synthesis of polyesters and polyamides using this compound. These protocols are based on standard polycondensation techniques and would require optimization for this specific monomer.

Protocol 1: Synthesis of a Polyester via Melt Polycondensation

This protocol describes the synthesis of a hypothetical polyester, poly(ethylene trans-cyclopentane-1,2-dicarboxylate).

Materials:

-

This compound

-

Ethylene glycol

-

Titanium(IV) butoxide (catalyst)

-

Antimony(III) oxide (catalyst)

-

Nitrogen gas (high purity)

Procedure:

-

Esterification:

-

Charge a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with this compound and a 1.5 to 2.0 molar excess of ethylene glycol.

-

Add a catalytic amount of titanium(IV) butoxide (e.g., 200-500 ppm).

-

Heat the mixture under a slow stream of nitrogen to 180-220°C.

-

Continuously stir the mixture and distill off the water formed during the esterification reaction.

-

Monitor the reaction until approximately 95% of the theoretical amount of water has been collected.

-

-

Polycondensation:

-

Add a catalytic amount of antimony(III) oxide (e.g., 200-400 ppm) to the reaction mixture.

-

Gradually increase the temperature to 250-280°C while simultaneously reducing the pressure to below 1 Torr.

-

Continue the reaction under high vacuum and elevated temperature for 2-4 hours to facilitate the removal of excess ethylene glycol and increase the polymer's molecular weight.

-

The viscosity of the melt will increase significantly as the polymerization progresses.

-

Once the desired viscosity is achieved, cool the reactor and extrude the polymer under nitrogen pressure.

-

Protocol 2: Synthesis of a Polyamide via Solution Polymerization

This protocol describes the synthesis of a hypothetical polyamide from this compound and hexamethylenediamine.

Materials:

-

This compound

-

Hexamethylenediamine

-

N-Methyl-2-pyrrolidone (NMP) (anhydrous)

-

Triphenyl phosphite (condensing agent)

-

Pyridine (anhydrous)

-

Lithium chloride

-

Methanol

Procedure:

-

Monomer Solution Preparation:

-

In a dry, nitrogen-purged reactor, dissolve equimolar amounts of this compound and hexamethylenediamine in anhydrous NMP containing dissolved lithium chloride (e.g., 5% w/v).

-

Add anhydrous pyridine to the solution (2 moles per mole of dicarboxylic acid).

-

-

Polymerization:

-

Cool the solution to 0°C in an ice bath.

-

Slowly add triphenyl phosphite (1 mole per mole of dicarboxylic acid) to the stirred solution.

-

After the addition is complete, gradually heat the reaction mixture to 100-120°C and maintain it at this temperature for 3-5 hours.

-

-

Polymer Isolation:

-

Cool the viscous polymer solution to room temperature.

-

Pour the solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.

-

Filter the fibrous polymer, wash it thoroughly with hot methanol and then with water to remove residual solvent and by-products.

-

Dry the polyamide in a vacuum oven at 80-100°C to a constant weight.

-

Predicted Polymer Properties (Hypothetical Data)

Table 1: Predicted Thermal Properties of Polymers

| Polymer Name | Predicted Glass Transition Temp. (Tg) (°C) | Predicted Melting Temp. (Tm) (°C) | Predicted Decomposition Temp. (Td) (°C) |

| Poly(ethylene trans-cyclopentane-1,2-dicarboxylate) | 60 - 80 | 180 - 220 | > 350 |

| Poly(hexamethylene trans-cyclopentane-1,2-dicarboxamide) | 140 - 160 | 240 - 280 | > 400 |

Table 2: Predicted Mechanical Properties of Polymers

| Polymer Name | Predicted Tensile Modulus (GPa) | Predicted Tensile Strength (MPa) | Predicted Elongation at Break (%) |

| Poly(ethylene trans-cyclopentane-1,2-dicarboxylate) | 1.5 - 2.5 | 50 - 70 | 10 - 50 |

| Poly(hexamethylene trans-cyclopentane-1,2-dicarboxamide) | 2.0 - 3.0 | 60 - 80 | 20 - 60 |

Visualizations

Experimental Workflow for Polyester Synthesis

References

Application Notes and Protocols: Resolution of trans-Cyclopentane-1,2-dicarboxylic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the resolution of the enantiomers of trans-cyclopentane-1,2-dicarboxylic acid. The chirality of this compound makes it a valuable building block in asymmetric synthesis, particularly in the development of novel therapeutic agents.[1] The protocol described herein is based on the principle of diastereomeric salt formation using a chiral resolving agent.

Introduction

This compound is a chiral dicarboxylic acid that exists as a pair of enantiomers.[1] The distinct spatial arrangement of the carboxylic acid groups in the trans configuration is crucial for its application in the synthesis of complex molecular architectures.[1] The separation of its racemic mixture into individual enantiomers is a critical step for its use in stereoselective synthesis. This protocol details a classical resolution method involving the formation of diastereomeric salts with a chiral base, followed by fractional crystallization.

Experimental Protocol

This protocol is adapted from established methods for the resolution of analogous cyclic dicarboxylic acids, such as trans-1,2-cyclohexanedicarboxylic acid.[2][3][4] The selection of the chiral resolving agent is critical, and while various chiral amines can be employed, this protocol utilizes (+)-cinchonine.

Materials:

-

Racemic this compound

-

(+)-Cinchonine

-

Methanol

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

6M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, Buchner funnel, separatory funnel)

-

Heating mantle or hot plate with magnetic stirrer

-

pH paper or pH meter

-

Rotary evaporator

Procedure:

Step 1: Formation of Diastereomeric Salts

-

In a 500 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in 200 mL of hot methanol.

-

In a separate flask, dissolve 18.6 g of (+)-cinchonine in 150 mL of hot methanol.

-

Slowly add the hot (+)-cinchonine solution to the dicarboxylic acid solution with continuous stirring.

-

Allow the mixture to cool slowly to room temperature, and then let it stand undisturbed for 24 hours to facilitate crystallization of the less soluble diastereomeric salt.

Step 2: Separation of the Less Soluble Diastereomeric Salt

-

Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

-

Dry the crystals to a constant weight. This product is the salt of one enantiomer of the dicarboxylic acid with (+)-cinchonine.

-

To improve the purity of the diastereomeric salt, it can be recrystallized from a minimal amount of hot methanol.

Step 3: Recovery of the Enantiomerically Enriched Dicarboxylic Acid

-

Suspend the crystalline diastereomeric salt in 100 mL of water.

-

With vigorous stirring, add 10% aqueous NaOH solution until the pH of the solution is approximately 11-12. This will liberate the (+)-cinchonine and form the sodium salt of the dicarboxylic acid.

-

Extract the aqueous solution with diethyl ether (3 x 50 mL) to remove the liberated (+)-cinchonine.

-

Carefully acidify the aqueous layer to pH 1-2 with 6M HCl. The enantiomerically enriched this compound will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Step 4: Recovery of the Other Enantiomer

-

The mother liquor from Step 2 contains the more soluble diastereomeric salt.

-

Concentrate the mother liquor under reduced pressure using a rotary evaporator.

-

Treat the resulting residue following the procedure outlined in Step 3 to recover the other enantiomer of the dicarboxylic acid.

Data Presentation

The following table summarizes the expected quantitative data for a typical resolution experiment. The values are based on the resolution of the analogous trans-1,2-cyclohexanedicarboxylic acid and serve as a benchmark for this protocol.[2][4]